molecular formula C13H8Cl3NO B1596630 4-chloro-N-(3,4-dichlorophenyl)benzamide CAS No. 56661-50-8

4-chloro-N-(3,4-dichlorophenyl)benzamide

Cat. No. B1596630
CAS RN: 56661-50-8
M. Wt: 300.6 g/mol
InChI Key: ZUKGOIHTIKKVBD-UHFFFAOYSA-N
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Description

“4-chloro-N-(3,4-dichlorophenyl)benzamide” is a chemical compound1. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. This compound is used by early discovery researchers1. However, Sigma-Aldrich does not collect analytical data for this product1.



Synthesis Analysis

The synthesis of “4-chloro-N-(3,4-dichlorophenyl)benzamide” is not explicitly mentioned in the available literature. However, related compounds have been synthesized through reactions involving arylamines and acyl chloride compounds2. For instance, 3,5-dichlorobenzoyl chloride has been used as a substrate in the synthesis of various benzamide derivatives2.



Molecular Structure Analysis

The molecular structure of “4-chloro-N-(3,4-dichlorophenyl)benzamide” is not explicitly mentioned in the available literature. However, the structures of related compounds, such as 3,5-dichloro-N-(4-chlorophenyl)benzamide and 3,5-dichloro-N-(2-chlorophenyl)benzamide, have been established by X-ray crystallography2.



Chemical Reactions Analysis

The specific chemical reactions involving “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, related compounds have been involved in various chemical reactions. For instance, isothiazole-5-carboxylic acid derivatives were treated with thionyl chloride to give carboxylic chloride, which reacted with a series of arylamines to afford isothiazole carboxamides2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, related compounds have been characterized by nuclear magnetic resonance and infrared spectroscopy2.


Scientific Research Applications

Crystal Structure Analysis

  • Geometrical Parameters : A theoretical study calculated the geometrical parameters of 4-chloro-N-(3,4-dichlorophenyl)benzamide, comparing them with X-ray diffraction (XRD) structure data. This study highlights the molecule's bond lengths and angles, crucial for understanding its structural properties (Panicker et al., 2010).

  • Molecular Conformation : Research focusing on similar compounds such as N-(4-Methylphenyl)benzamide and N-(3,4-Dichloro­phen­yl)benzamide revealed insights into molecular conformations and hydrogen bonding patterns. These studies are vital for understanding how 4-chloro-N-(3,4-dichlorophenyl)benzamide might interact with other molecules (Gowda et al., 2007) (Gowda et al., 2007).

Chemical Synthesis and Properties

  • Synthesis of Derivatives : A study on the synthesis of thiourea derivatives, including 4-chloro-N-(3,4-dichlorophenyl)benzamide, analyzed their antipathogenic properties. This research is significant for the potential development of new antimicrobial agents (Limban et al., 2011).

  • Electrophilic Properties : Another study investigated the electrophilic properties of a related compound, 4-chloro-N-(hydroxymethyl)benzamide. Understanding these properties is essential for assessing the reactivity and potential biological interactions of 4-chloro-N-(3,4-dichlorophenyl)benzamide (Overton et al., 1986).

Potential Therapeutic Applications

  • Antitubercular Activity : Research into novel derivatives of benzamide for antitubercular applications mentioned compounds similar to 4-chloro-N-(3,4-dichlorophenyl)benzamide. This research is pertinent for exploring new treatments for tuberculosis (Nimbalkar et al., 2018).

  • study on benzamide derivatives, including those structurally related to 4-chloro-N-(3,4-dichlorophenyl)benzamide, investigated their anticonvulsant activity. This research contributes to the ongoing search for new antiepileptic agents with improved selectivity and lower toxicity (Afolabi et al., 2012).

Safety And Hazards

The specific safety and hazards of “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, related compounds such as 3,4-Dichlorophenyl isocyanate are known to be irritants for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous4.


Future Directions

The future directions for the research and application of “4-chloro-N-(3,4-dichlorophenyl)benzamide” are not explicitly mentioned in the available literature. However, the synthesis and characterization of related compounds continue to be areas of active research25.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKGOIHTIKKVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972104
Record name 4-Chloro-N-(3,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3,4-dichlorophenyl)benzamide

CAS RN

56661-50-8
Record name NSC204163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-(3,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4,4'-TRICHLOROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Patel, MN Noolvi, AA Shirkhedkar, AD Kulkarni… - RSC …, 2016 - pubs.rsc.org
A series of novel quinazoline derivatives were synthesized, virtually screened through different filters and evaluated for their anticonvulsant activity against electrically and chemically …
Number of citations: 20 pubs.rsc.org
W Yang, Y Chen, X Zhou, Y Gu, W Qian… - European Journal of …, 2015 - Elsevier
By combining the scaffolds of UI-125 and Sorafenib, a series of bis-aryl ureas and amides based on 2-amino-3-purinylpyridine moiety were designed and synthesized as novel DFG-out …
Number of citations: 43 www.sciencedirect.com

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